5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
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Overview
Description
- This compound, also known by its systematic name (5-(2,4-dichlorophenyl)-2-furyl)methanol , has the molecular formula
C11H8Cl2O2
and a molecular weight of approximately 243.1 g/mol . - It features a spirocyclic structure with a furan ring fused to an indene moiety.
- While its exact applications are not widely documented, it is considered a rare and unique chemical.
Preparation Methods
Industrial Production: Due to its rarity, there is no established industrial production method for this compound.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations. without explicit data, we can only speculate.
Major Products: The major products resulting from these reactions would vary based on the specific reaction pathway.
Scientific Research Applications
Chemistry: Limited information exists regarding its applications in chemistry. Researchers may explore its reactivity or use it as a building block.
Biology and Medicine: No direct biological or medicinal applications are well-documented.
Industry: Its rarity suggests that it is not widely used in industry.
Mechanism of Action
- Unfortunately, the mechanism by which this compound exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a comprehensive list of similar compounds, you might explore related spirocyclic structures or furan-containing molecules.
Uniqueness: Its spirocyclic fusion of furan and indene makes it distinctive.
Properties
Molecular Formula |
C27H17Cl2NO5 |
---|---|
Molecular Weight |
506.3 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C27H17Cl2NO5/c1-13-6-8-14(9-7-13)22-20-21(26(34)30(25(20)33)19-11-10-15(28)12-18(19)29)27(35-22)23(31)16-4-2-3-5-17(16)24(27)32/h2-12,20-22H,1H3 |
InChI Key |
OFJOQMMYCMPPEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl)C5(O2)C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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